molecular formula C16H20INO5 B1398305 (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid CAS No. 1354486-18-2

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B1398305
CAS No.: 1354486-18-2
M. Wt: 433.24 g/mol
InChI Key: BOYYAMPLRNEQQN-JQWIXIFHSA-N
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Description

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an iodophenoxy group

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the iodophenoxy group suggests that it may have applications in radiopharmaceuticals or as a precursor for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Iodophenoxy Group: The iodophenoxy group can be introduced through a nucleophilic substitution reaction, where an appropriate iodophenol derivative reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodophenoxy group could play a role in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid: Similar structure but lacks the iodine atom.

    (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylic acid: Similar structure with a bromine atom instead of iodine.

    (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acid: Similar structure with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodophenoxy group in (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid makes it unique compared to its analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2S,4S)-4-(2-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYAMPLRNEQQN-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid
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(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid
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(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid
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(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid

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